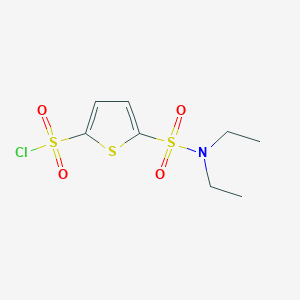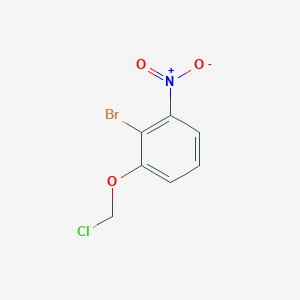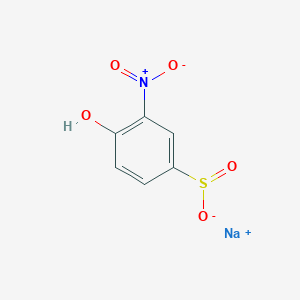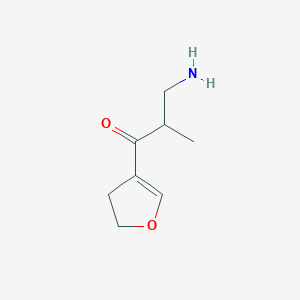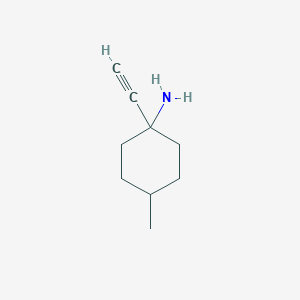
1-Ethynyl-4-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H15N It is a derivative of cyclohexanamine, characterized by the presence of an ethynyl group and a methyl group on the cyclohexane ring
Preparation Methods
The synthesis of 1-Ethynyl-4-methylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and methyl groups.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide in the presence of a base.
Amination: The final step involves the conversion of the ketone to an amine, typically through reductive amination using an amine source and a reducing agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, or reduce the amine to an amine salt.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-Ethynyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Ethynyl-4-methylcyclohexan-1-amine can be compared with other cyclohexanamine derivatives, such as:
Cyclohexanamine: Lacks the ethynyl and methyl groups, resulting in different chemical properties and reactivity.
1-Ethynylcyclohexan-1-amine: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Methylcyclohexan-1-amine: Lacks the ethynyl group, leading to different reactivity and applications.
The presence of both the ethynyl and methyl groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-ethynyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-9(10)6-4-8(2)5-7-9/h1,8H,4-7,10H2,2H3 |
InChI Key |
PPPPEFKTOBTWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)

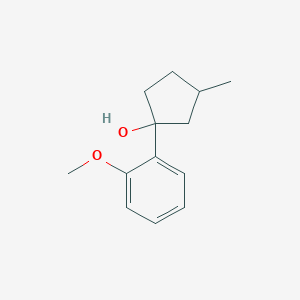

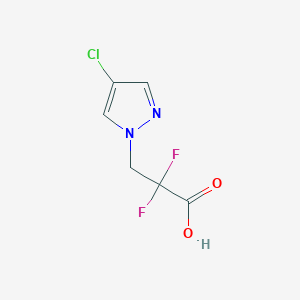
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
